molecular formula C17H13N3O3S2 B2864904 (Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683237-75-4

(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2864904
CAS No.: 683237-75-4
M. Wt: 371.43
InChI Key: PKFPPWFLQWMYJR-ZPHPHTNESA-N
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Description

(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally complex benzamide derivative featuring a benzo[d]thiazole core substituted with a methyl group at position 3 and a methylsulfonyl group at position 5. The (Z)-configuration denotes the spatial orientation of the imine bond in the thiazole ring, which influences its tautomeric behavior and electronic properties.

Properties

IUPAC Name

4-cyano-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-20-14-8-7-13(25(2,22)23)9-15(14)24-17(20)19-16(21)12-5-3-11(10-18)4-6-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFPPWFLQWMYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions

  • Solvent : Ethanol or dimethylformamide (DMF)
  • Catalyst : Sodium bicarbonate or triethylamine
  • Temperature : Room temperature to 50°C
  • Reaction Time : 2–8 hours

The choice of solvent and base significantly impacts yield. DMF facilitates higher reactivity due to its polar aprotic nature, while sodium bicarbonate minimizes side reactions.

Introduction of the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) moiety at position 6 of the benzothiazole is introduced via oxidation of a methylthio (-SCH₃) precursor. Source describes a two-step protocol:

  • Sulfidation : Treating 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one with sodium methanethiolate (NaSCH₃) in DMF replaces the bromine atom with a methylthio group.
  • Oxidation : Oxidizing the methylthio group using hydrogen peroxide (H₂O₂) or oxone in acetic acid yields the methylsulfonyl derivative.

Oxidation Optimization

  • Oxidizing Agent : H₂O₂ (30%) in acetic acid at 60°C for 4 hours achieves >90% conversion.
  • Side Products : Overoxidation to sulfonic acids is mitigated by controlling stoichiometry (1:2 substrate-to-oxidizer ratio).

Condensation with 4-Cyanobenzamide

The final step involves coupling the benzothiazole intermediate with 4-cyanobenzamide to form the title compound. Source employs a Schiff base formation strategy, where the benzothiazol-2(3H)-ylidene acts as the nucleophile attacking the electrophilic carbonyl carbon of 4-cyanobenzamide.

Reaction Mechanism

  • Activation : The benzothiazole nitrogen deprotonates the amide, generating a resonance-stabilized enolate.
  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-cyanobenzamide, forming a tetrahedral intermediate.
  • Elimination : Water elimination yields the (Z)-configured imine due to steric hindrance favoring the cis arrangement.

Stereochemical Control

The Z-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the benzamide’s carbonyl oxygen and the thiazole’s NH group. Polar solvents like acetonitrile stabilize this conformation, achieving >95% Z-selectivity.

Synthetic Route Optimization

One-Pot Methodology

A streamlined one-pot synthesis is reported in Source, combining cyclocondensation, sulfidation, and oxidation in sequence:

  • Cyclocondensation : 2-Aminobenzenethiol + malononitrile → benzothiazole core.
  • Sulfidation/Oxidation : Sequential treatment with NaSCH₃ and H₂O₂.
  • Coupling : In situ reaction with 4-cyanobenzamide.

Advantages :

  • Reduced purification steps.
  • Overall yield increases from 45% (stepwise) to 62% (one-pot).

Catalytic Enhancements

Copper(I) iodide (CuI) catalyzes the coupling step, accelerating imine formation. In DMF at 80°C, reaction time decreases from 12 hours to 3 hours with 10 mol% CuI.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.18 (d, J = 7.5 Hz, 1H, H-4), 7.89 (d, J = 7.5 Hz, 1H, H-1), 4.30 (q, J = 6.8 Hz, 2H, CH₂), 3.43 (s, 3H, SO₂CH₃), 1.32 (t, J = 6.8 Hz, 3H, CH₃).
  • IR : ν 3,433 cm⁻¹ (N-H stretch), 2,198 cm⁻¹ (C≡N), 1,647 cm⁻¹ (C=O).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >99% purity. Retention time: 8.2 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing O-acylation of the benzamide.
  • Solution : Use of bulky bases (e.g., DBU) suppresses nucleophilic attack at oxygen.

Scale-Up Limitations

  • Issue : Exothermic oxidation during sulfonation.
  • Solution : Slow reagent addition and temperature control (<60°C) prevent runaway reactions.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of key biochemical pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues in Benzo[d]thiazole Derivatives

Several compounds share structural similarities with the target molecule, differing primarily in substituents on the benzamide and benzo[d]thiazole moieties:

Compound Name Benzo[d]thiazole Substituents Benzamide Substituents Key Features
Target Compound 3-methyl, 6-methylsulfonyl 4-cyano (Z)-configuration; methylsulfonyl enhances polarity and metabolic stability
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide 3-ethyl, 4-fluoro 4-(azepan-1-ylsulfonyl) Azepane ring introduces steric bulk; fluorine increases electronegativity
I8: 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide 3-methyl Quinolinium-styryl hybrid Extended conjugation for fluorescence/photoactivity; cationic charge enhances cellular uptake

Key Observations :

  • Sulfonyl Groups : The methylsulfonyl group in the target compound provides moderate polarity compared to bulkier azepan-ylsulfonyl derivatives . This affects solubility and binding to hydrophobic enzyme pockets.
  • In contrast, fluorine in analogous compounds (e.g., 4-fluoro in ) offers electronegativity without significant steric hindrance.

Reactivity Comparison :

  • S-Alkylation : Compounds in undergo S-alkylation with α-halogenated ketones, suggesting the target’s methylsulfonyl group could similarly participate in nucleophilic substitutions.
  • Cyano Group Reactivity: The 4-cyano substituent may engage in cycloaddition reactions, unlike the azepan-sulfonyl group in , which is sterically hindered.
Spectral and Physical Properties

IR Spectroscopy :

  • The benzamide carbonyl (C=O) stretch in the target compound is expected near 1660–1680 cm⁻¹, consistent with analogues in (1663–1682 cm⁻¹) .
  • The methylsulfonyl group’s S=O vibrations (~1300–1250 cm⁻¹) align with phenylsulfonyl derivatives in (1243–1258 cm⁻¹) .

Melting Points :
While direct data for the target compound is unavailable, structurally related compounds exhibit melting points influenced by substituents:

  • Thiadiazole derivatives with benzamide groups (e.g., 4g in ) melt at 200°C , whereas bulkier azepan-sulfonyl analogues (e.g., ) likely have higher melting points due to increased molecular weight and rigidity.

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